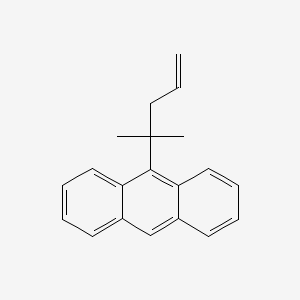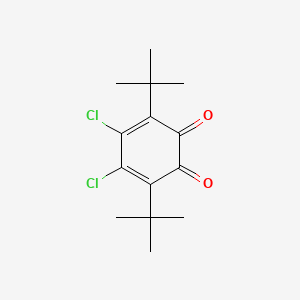
3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione is a compound known for its unique structural properties and reactivity It is a disubstituted cyclohexane derivative with two tert-butyl groups and two chlorine atoms attached to a cyclohexa-3,5-diene-1,2-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione typically involves the reaction of 3,6-di-tert-butyl-o-benzoquinone with chlorinating agents. One common method includes the use of chlorine gas or other chlorinating reagents under controlled conditions to achieve the desired substitution . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization or chromatography is also common to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like primary and secondary amines or thiols are employed under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thiol-substituted cyclohexadiene derivatives.
Applications De Recherche Scientifique
3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, leading to its observed biological effects. The compound’s reactivity is largely influenced by the presence of the tert-butyl and chlorine substituents, which affect its electronic properties and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyanisole: Known for its antioxidant properties.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in the synthesis of various organic compounds.
3,6-Di-tert-butylcarbazole: Utilized in the production of electroluminescent materials.
Uniqueness
3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. The presence of both tert-butyl and chlorine substituents makes it a versatile reagent in organic synthesis and a valuable compound in material science .
Propriétés
Numéro CAS |
106002-61-3 |
|---|---|
Formule moléculaire |
C14H18Cl2O2 |
Poids moléculaire |
289.2 g/mol |
Nom IUPAC |
3,6-ditert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C14H18Cl2O2/c1-13(2,3)7-9(15)10(16)8(14(4,5)6)12(18)11(7)17/h1-6H3 |
Clé InChI |
YVTHSEAGHVWWKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=C(C(=O)C1=O)C(C)(C)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


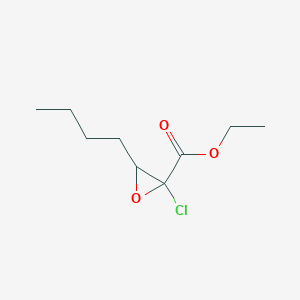
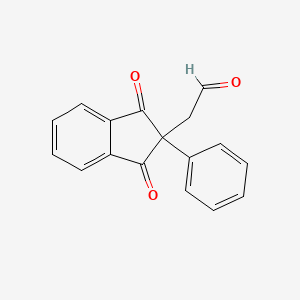
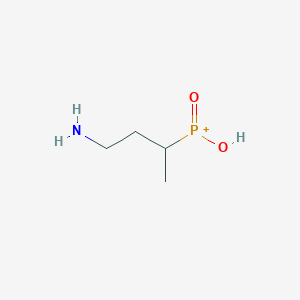
![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
![4,4'-[(3-Nitrophenyl)methylene]diphenol](/img/structure/B14321132.png)
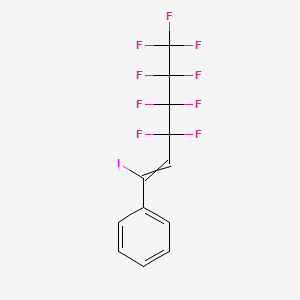
![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
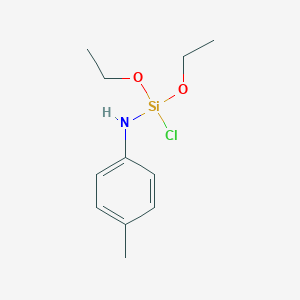
![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)
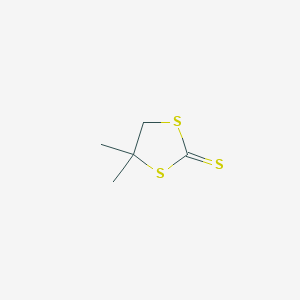
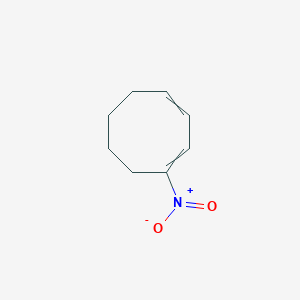
![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)

